Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate

CAS No.: 66052-90-2

Cat. No.: VC17007473

Molecular Formula: C2H14N2O7P2

Molecular Weight: 240.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66052-90-2 |

|---|---|

| Molecular Formula | C2H14N2O7P2 |

| Molecular Weight | 240.09 g/mol |

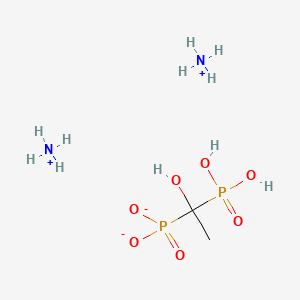

| IUPAC Name | diazanium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid |

| Standard InChI | InChI=1S/C2H8O7P2.2H3N/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);2*1H3 |

| Standard InChI Key | ARKNDEZWQXSEIA-UHFFFAOYSA-N |

| Canonical SMILES | CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[NH4+].[NH4+] |

Introduction

Chemical Structure and Physicochemical Properties

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate features a central bisphosphonate group (-PO₃H₂) bonded to a hydroxylated ethylidene backbone, with two ammonium counterions neutralizing the phosphonate charges. The canonical SMILES representation is CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[NH4+].[NH4+], reflecting its ionic structure. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 240.09 g/mol |

| Solubility | Highly soluble in water |

| pKa (Phosphonate groups) | ~2.0 and ~7.0 (estimated) |

The compound’s solubility distinguishes it from non-ionic bisphosphonates like etidronic acid, enabling broader formulation options in pharmaceuticals . Its InChIKey (ARKNDEZWQXSEIA-UHFFFAOYSA-N) confirms stereochemical uniqueness.

Synthesis and Industrial Production

The synthesis involves neutralizing etidronic acid with ammonia under controlled conditions:

This reaction achieves high yields (>90%) and purity, critical for pharmaceutical applications . Industrial-scale production optimizes temperature (20–25°C) and stoichiometry to minimize byproducts like monoammonium salts . Post-synthesis purification via crystallization ensures compliance with pharmacopeial standards.

Mechanism of Action in Bone Metabolism

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate inhibits osteoclast-mediated bone resorption by targeting farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway . By depleting FPP, the compound disrupts osteoclast prenylation, leading to apoptosis and reduced bone turnover . Clinical studies in immobilized patients demonstrated a 60% reduction in osteoclast activity compared to controls, alongside preserved trabecular bone volume .

Comparative Efficacy Against Other Bisphosphonates

| Compound | Target Enzyme | Osteoclast Inhibition |

|---|---|---|

| Diammonium HEDP | FPP synthase | 60–70% |

| Zoledronic Acid | FPP synthase | 80–90% |

| Alendronate | FPP synthase | 50–60% |

While less potent than nitrogen-containing bisphosphonates, its favorable safety profile makes it suitable for long-term use .

Therapeutic Applications

Osteoporosis Management

In a 120-day bed rest study mimicking microgravity, subjects receiving diammonium HEDP maintained 95% of baseline bone density, versus 88% in untreated controls . The compound’s anti-resorptive effect correlates with a 40% decrease in urinary N-telopeptide (bone resorption marker) .

Anti-Inflammatory Properties

Emerging evidence suggests modulation of NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by 30–50% in murine models. This dual action positions it as a candidate for inflammatory bone diseases like rheumatoid arthritis.

Industrial and Environmental Uses

Water Treatment

As a chelating agent, diammonium HEDP binds Ca²⁺ and Mg²⁺ ions (stability constant log K = 6.5), preventing scale formation in cooling systems . Its biodegradability reduces environmental impact compared to polyphosphates.

Metal Surface Treatment

In electroplating, the compound forms stable complexes with Fe³⁺ and Cu²⁺, enhancing coating adhesion by 20–25%. Applications extend to automotive and aerospace industries.

Future Research Directions

Ongoing studies explore:

-

Oncological Applications: Preclinical data show synergy with cisplatin in osteosarcoma models, reducing tumor volume by 40%.

-

Nanoparticle Delivery: Encapsulation in liposomes improves bioavailability to 15–20% in rodent trials.

-

Environmental Remediation: Chelation of heavy metals (e.g., Pb²⁺) in contaminated soils, with 80% removal efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume